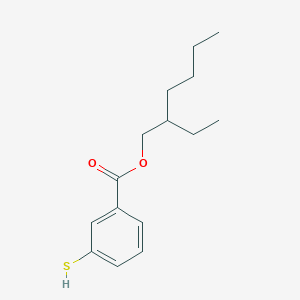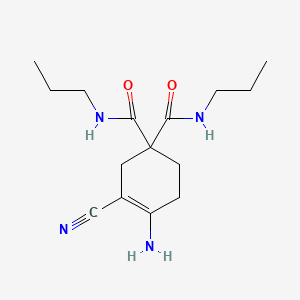
4-Amino-3-cyano-N~1~,N'~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of amino, cyano, and dipropyl groups attached to a cyclohexene ring, making it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide typically involves multi-step organic reactions. The starting materials often include cyclohexene derivatives, which undergo a series of reactions such as nitration, amination, and carboxylation. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide
- 4-Amino-3-methyl-1-naphthol
Uniqueness
Compared to similar compounds, 4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide stands out due to its specific structural features and functional groups
Properties
CAS No. |
88321-39-5 |
|---|---|
Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
4-amino-3-cyano-1-N,1-N'-dipropylcyclohex-3-ene-1,1-dicarboxamide |
InChI |
InChI=1S/C15H24N4O2/c1-3-7-18-13(20)15(14(21)19-8-4-2)6-5-12(17)11(9-15)10-16/h3-9,17H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
IMLCYILYPIWJKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1(CCC(=C(C1)C#N)N)C(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


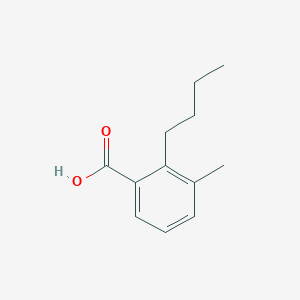
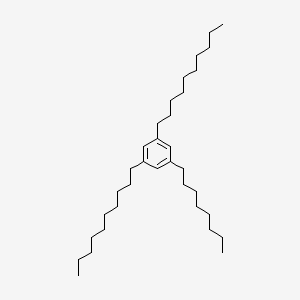


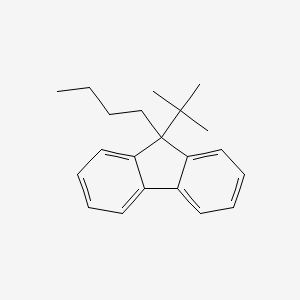
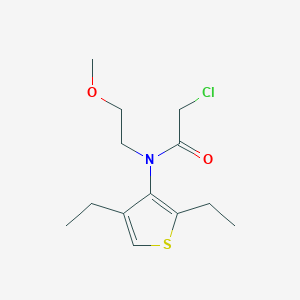
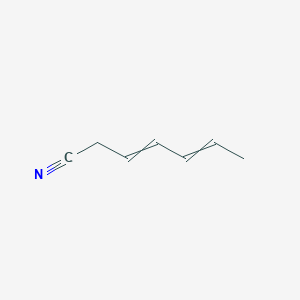
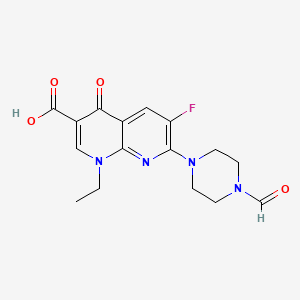
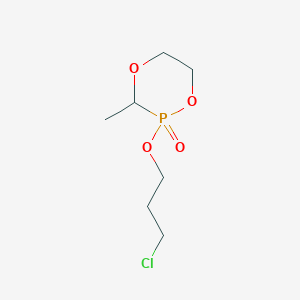
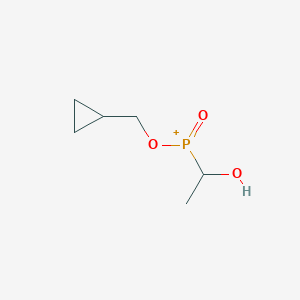
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
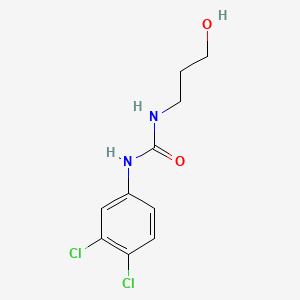
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
